4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Antifolate L1210 leukemia Cell proliferation

The compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (CAS 146464-93-9), systematically named 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid , is a synthetic pteridine derivative belonging to the 10-deazaaminopterin class of antifolates. It serves as the penultimate intermediate in the manufacturing route of the antineoplastic agent pralatrexate (Folotyn), formed by decarboxylation of the 10-carboxy precursor prior to conjugation with L-glutamic acid.

Molecular Formula C18H16N6O2
Molecular Weight 348.4 g/mol
CAS No. 146464-93-9
Cat. No. B168499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
CAS146464-93-9
Molecular FormulaC18H16N6O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24)
InChIKeyYDEZNQPWTMVPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 10-Propargyl-4-deoxy-4-amino-10-deazapteroic Acid (CAS 146464-93-9): A Critical Pralatrexate Intermediate


The compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (CAS 146464-93-9), systematically named 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid [1], is a synthetic pteridine derivative belonging to the 10-deazaaminopterin class of antifolates. It serves as the penultimate intermediate in the manufacturing route of the antineoplastic agent pralatrexate (Folotyn), formed by decarboxylation of the 10-carboxy precursor prior to conjugation with L-glutamic acid [2]. The compound lacks the glutamate side chain essential for cellular uptake via the reduced folate carrier (RFC-1) and for polyglutamylation, and as such is considered a process impurity (Pralatrexate Impurity 1 / Des-Glu-Pralatrexate) rather than an active pharmaceutical ingredient .

Why Pralatrexate-Related Substances Cannot Be Interchanged for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid in Analytical or Synthetic Workflows


Within the pralatrexate synthetic pathway, the 10-propargyl-4-deoxy-4-amino-10-deazapteroic acid scaffold is shared by multiple intermediates and impurities that differ solely in the oxidation state of the C10 substituent (carboxylic acid, methyl ester, or glutamate conjugate). Procurement of a generic 'pralatrexate intermediate' or '10-deazaaminopterin derivative' without precise CAS registry specification introduces substantial risk of receiving the 10-carboxy analog (CAS 146464-92-8), the dimethyl ester, or the fully conjugated pralatrexate (CAS 146464-95-1). These analogs exhibit divergent solubility profiles, chromatographic retention times, and biological activities, rendering them unsuitable as reference standards for impurity tracking or as synthetic precursors without re-derivatization [1]. Direct experimental evidence from the foundational synthesis paper demonstrates that the 10-propargyl analog is approximately 5-fold more potent than methotrexate as a cell growth inhibitor in L1210 murine leukemia cells, but only one-third as potent as methotrexate in inhibiting DHFR, underscoring that small structural changes within this scaffold produce large functional shifts that preclude casual substitution [2].

Quantitative Comparator Evidence: 10-Propargyl-4-deoxy-4-amino-10-deazapteroic Acid (CAS 146464-93-9) vs. In-Class Analogs


L1210 Cell Growth Inhibition: 10-Propargyl-10-deazaaminopterin vs. Methotrexate

The 10-propargyl-substituted 10-deazaaminopterin scaffold (which incorporates the target compound as its aglycone core) was evaluated alongside methotrexate (MTX) for growth inhibition of L1210 murine leukemia cells. The 10-propargyl analogue was approximately 5-fold more potent than MTX as an inhibitor of cell growth. This provides class-level evidence that the unique 10-propargyl substitution, retained in the target compound, confers a distinct biological activity profile relative to the clinical benchmark MTX [1].

Antifolate L1210 leukemia Cell proliferation

DHFR Enzyme Inhibition: 10-Propargyl-10-deazaaminopterin vs. Methotrexate

In a parallel biochemical evaluation using DHFR isolated from L1210 cells, the 10-propargyl analogue displayed only one-third the inhibitory potency of methotrexate. This contrasts with its superior cell-based activity and highlights a distinctive structure-activity relationship (SAR) where the 10-propargyl modification decouples DHFR binding affinity from cellular antiproliferative potency—a feature not observed in classical antifolates such as MTX and aminopterin [1].

Dihydrofolate reductase Enzyme inhibition Antifolate

Structural Differentiation: 10-Propargyl-4-deoxy-4-amino-10-deazapteroic Acid vs. the 10-Carboxy Precursor (CAS 146464-92-8)

The target compound (CAS 146464-93-9) is generated from 10-Propargyl-10-carboxy-4-deoxy-4-amino-10-deazapteroic acid (CAS 146464-92-8) by thermal decarboxylation in DMSO at 120 °C. This transformation eliminates a carboxylic acid group at the C10 position, reducing the molecular weight from 392.38 g/mol to 348.36 g/mol and removing a site of negative charge that could interfere with subsequent amide coupling to L-glutamate. The decarboxylated intermediate is the immediate precursor to pralatrexate, whereas the 10-carboxy analog requires an additional synthetic step and is not directly convertible [1].

Synthetic intermediate Decarboxylation Process chemistry

Analytical Chromatographic Selectivity as Pralatrexate Impurity 1 Reference Standard

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is cataloged and supplied as Pralatrexate Impurity 1 by multiple pharmacopeial reference standard vendors (e.g., MedChemExpress, SynZeal, Simson Pharma) at certified purities of ≥95% to ≥98% for use in analytical method validation (AMV) and quality control (QC) applications. Unlike pralatrexate (MW = 477.48 g/mol), this impurity lacks the L-glutamic acid residue, resulting in a substantial difference in chromatographic retention (ΔMW = 129.12 g/mol) and enabling unambiguous resolution by reversed-phase HPLC. This physicochemical differentiation allows it to serve as a system suitability marker for quantifying process-related impurities in pralatrexate drug substance, a function that neither pralatrexate itself nor other unrelated antifolates can fulfill [1].

HPLC impurity method Reference standard Quality control

Procurement-Driven Application Scenarios for 10-Propargyl-4-deoxy-4-amino-10-deazapteroic Acid (CAS 146464-93-9)


Reference Standard for Pralatrexate Impurity Profiling in ANDA/QC Laboratories

As the authentic Des-Glu-Pralatrexate (Pralatrexate Impurity 1), this compound is the definitive reference material for HPLC-UV or LC-MS method development, validation, and routine quality control of pralatrexate drug substance and drug product. Its markedly lower molecular weight (348.36 vs. 477.48 g/mol) and distinct polarity relative to the API ensure baseline chromatographic separation, enabling accurate quantification of this process impurity at levels mandated by ICH Q3A guidelines [1].

Synthetic Intermediate for Pralatrexate and Next-Generation 10-Propargyl Antifolates

The compound is the immediate precursor to pralatrexate, requiring only amide bond formation with L-glutamic acid diethyl ester followed by saponification. Its availability in high purity (≥97%) from multiple vendors (Leyan, AKSci, Bidepharm) makes it the starting material of choice for medicinal chemistry groups synthesizing novel 10-propargyl antifolate analogs. The demonstrated 5-fold increase in cellular potency over methotrexate for this scaffold [2] further supports its use as a privileged core for structure-activity relationship (SAR) campaigns aimed at overcoming MTX resistance.

Decarboxylation Protocol Optimization in Process Chemistry

The thermal decarboxylation of 10-Propargyl-10-carboxy-4-deoxy-4-amino-10-deazapteroic acid (CAS 146464-92-8) to the target compound (CAS 146464-93-9) in DMSO at 120 °C represents a critical process step in pralatrexate manufacturing. Process development teams require both the starting carboxylic acid and the decarboxylated product to optimize yield, purity, and scalability. The 44.02 g/mol mass difference (loss of CO₂) provides a convenient reaction-monitoring handle by TLC, HPLC, or mass spectrometry [2].

Biochemical Probe for Dissecting DHFR Inhibition vs. Cellular Uptake Mechanisms

The unique SAR of the 10-propargyl-10-deazaaminopterin scaffold—wherein DHFR enzyme inhibition is only one-third that of MTX, yet cellular potency is 5-fold greater—makes the aglycone intermediate a valuable tool compound for studying RFC-1-mediated transport and folylpolyglutamate synthetase (FPGS) substrate specificity. Researchers can conjugate the target benzoic acid derivative to various amino acids or peptide carriers to systematically investigate how the glutamate side chain modulates intracellular retention and polyglutamylation efficiency [2].

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